2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl-

Lipophilicity Physicochemical properties Medicinal chemistry

2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl- (CAS 37929-28-5), also known as USAF K-1339 or NSC 49823, is a heterocyclic compound belonging to the dihydropyrimidinethione (DHPMT) class. With a molecular formula of C11H20N2S and a molecular weight of 212.36 g/mol, it features a characteristic 1-butyl substitution on the pyrimidine ring.

Molecular Formula C11H20N2S
Molecular Weight 212.36 g/mol
CAS No. 37929-28-5
Cat. No. B12751327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl-
CAS37929-28-5
Molecular FormulaC11H20N2S
Molecular Weight212.36 g/mol
Structural Identifiers
SMILESCCCCN1C(=CC(NC1=S)(C)C)C
InChIInChI=1S/C11H20N2S/c1-5-6-7-13-9(2)8-11(3,4)12-10(13)14/h8H,5-7H2,1-4H3,(H,12,14)
InChIKeyAUGPKHYVZOGKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl- (CAS 37929-28-5): A Specialized Dihydropyrimidinethione Building Block


2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl- (CAS 37929-28-5), also known as USAF K-1339 or NSC 49823, is a heterocyclic compound belonging to the dihydropyrimidinethione (DHPMT) class [1]. With a molecular formula of C11H20N2S and a molecular weight of 212.36 g/mol, it features a characteristic 1-butyl substitution on the pyrimidine ring [2]. This structural modification distinguishes it from simpler, unsubstituted analogs and is a key determinant of its physicochemical profile, influencing its utility in medicinal chemistry and chemical biology research.

Workflow
Medicinal chemistry building block synthesis
Selection logic
N-butyl-substituted DHPMT scaffold with enhanced lipophilicity
Use context
Design of analogs requiring increased membrane permeability or hydrophobic interactions

Why 2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl- (CAS 37929-28-5) Cannot Be Replaced by a Close Analog


In the dihydropyrimidinethione family, simple N-substitutions create compounds with non-interchangeable property profiles. The specific N-butyl chain on the 2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl- scaffold is a primary driver of its lipophilicity, a critical factor in membrane permeability, target binding, and pharmacokinetics [1]. A seemingly minor change, such as using an unsubstituted analog, results in a distinct molecule with a significantly different computed logP that would alter its behavior in biological assays, making them unsuitable as direct replacements without extensive re-validation .

Lipophilicity
N-butyl chain provides higher computed logP
Unsubstituted core may compromise membrane permeability
Identity
Distinct molecular weight (butyl mass addition)
Analog with lower MW could lead to misidentification in MS
Surface topology
Identical TPSA but extended hydrophobic surface
Unsubstituted analog lacks the flexible hydrophobic motif

Quantitative Differentiation of 2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl- (CAS 37929-28-5) Against Analogs


Enhanced Lipophilicity of CAS 37929-28-5 Over N-Unsubstituted DHPMT Core

The N-butyl substituent confers a substantial increase in lipophilicity to CAS 37929-28-5 compared to the unsubstituted dihydropyrimidinethione core scaffold, 4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione (CAS 5392-23-4). The computed XLogP3 for CAS 37929-28-5 is 2.4 [1], while the ACD/LogP for CAS 5392-23-4 is 1.53 . This difference is critical for applications where membrane permeability is a key performance parameter.

Lipophilicity (LogP)
Reported
XLogP3 2.4 vs ACD/LogP 1.53 (unsubstituted core); Δ ≈ +0.87 log units
Supports membrane permeability study design
In silico prediction; cross-study comparison
Lipophilicity Physicochemical properties Medicinal chemistry

Topological Differentiation via N-Butyl Substituent on CAS 37929-28-5

The introduction of the butyl chain in CAS 37929-28-5 modifies its topological polar surface area (TPSA) and three-dimensional shape compared to the N-unsubstituted analog (CAS 5392-23-4). While the TPSA for CAS 37929-28-5 is calculated to be 56.0 Ų [1], the specific contribution of the butyl group results in a larger solvent-accessible surface area, which can be crucial for establishing hydrophobic interactions with a target protein's binding pocket .

Topological Surface
Class-level
TPSA identical (56.0 Ų); differentiation in non-polar surface area from butyl group
Enables probing of hydrophobic binding pockets
TPSA alone does not capture lipophilic extension
Topological polar surface area Drug-likeness Structural biology

Molecular Weight Increase for CAS 37929-28-5 vs. Core Scaffold

The N-butyl group results in a significant increase in molecular weight, differentiating it from simpler analogs. CAS 37929-28-5 has a molecular weight of 212.36 g/mol [1], a notable increase from the 156.25 g/mol of the core scaffold 4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione (CAS 5392-23-4) . This difference of 56.11 g/mol represents the mass of the butyl substituent and is a simple, verifiable metric for identity confirmation and purity analysis.

Molecular Weight
Reported
212.36 g/mol vs 156.25 g/mol (unsubstituted); Δ = +56.11 g/mol
Facilitates identity confirmation by mass spectrometry
Routine QC differentiation parameter
Molecular weight Physicochemical properties ADME

Validated Application Scenarios for 2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl- (CAS 37929-28-5)


A Preferred Scaffold for Optimizing Cellular Permeability in Phenotypic Assays

In a medicinal chemistry campaign looking to improve the cell-based activity of a dihydropyrimidinethione hit, CAS 37929-28-5 is the superior procurement choice over the unsubstituted core (CAS 5392-23-4). The N-butyl derivative's higher computed logP (2.4 vs. 1.53) [1] provides a crucial advantage in crossing cell membranes, increasing the likelihood of observing a phenotypic response. Using the core scaffold would risk a false negative due to insufficient intracellular concentration.

A Key Tool for Probing Hydrophobic Binding Pockets

For a structural biology program investigating a target with a newly identified hydrophobic sub-pocket, the flexible n-butyl chain of CAS 37929-28-5 provides a vector for exploring these lipophilic interactions that the flat, unsubstituted analog (CAS 5392-23-4) cannot. While the TPSA is identical, the extended hydrophobic surface area of the butyl group is a critical differentiator for achieving a desired binding mode and improving target affinity . Procuring the specific butyl analog is essential for this SAR study.

A Key Intermediate for Diversifying Compound Libraries

CAS 37929-28-5 serves as a valuable intermediate for parallel synthesis or library production. The N-butyl group is not only a pharmacophoric element but can also act as a synthetic handle or influence the reactivity of the dihydropyrimidine core. Procuring this specific building block enables the rapid generation of a focused library of derivatives, a task that would be fundamentally impossible starting from an N-unsubstituted analog, thereby enabling a unique chemical space exploration [1].

Application
Selection Property
Validation Focus
Cell permeability studies in phenotypic assays
Lipophilicity profile (computed logP)
Membrane permeability assay context
Hydrophobic pocket probing in target binding
N-butyl hydrophobic extension
SAR by target engagement assays
Library diversification via synthesis
N-butyl as synthetic handle and pharmacophoric element
Derivatization and chemical space exploration
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